Trimethyl(phenyl)tin (CAS: 934-56-5), also known as phenyltrimethylstannane, is a highly reactive organostannane procured primarily for specialized palladium-catalyzed Stille cross-couplings, rhodium-catalyzed 1,4-additions, and the synthesis of radiopharmaceutical precursors . Unlike bulkier alkyltin analogs, the trimethylstannyl moiety offers minimal steric hindrance, facilitating exceptionally rapid transmetalation kinetics even with electronically deactivated or sterically encumbered electrophiles [1]. Commercially, it is prioritized when reaction speed, precise mono-phenylation stoichiometry, and compatibility with aqueous workup—due to the high water solubility of its trimethyltin chloride byproduct—are critical to the manufacturing workflow .
Substituting trimethyl(phenyl)tin with the more common tributyl(phenyl)tin often leads to process bottlenecks; the bulky tributyl groups significantly depress transmetalation rates, and the resulting tributyltin chloride byproduct is highly lipophilic (~17 mg/L water solubility), requiring expensive, solvent-intensive chromatography or specialized scavenging resins to remove from the target API. Attempting to use tetraphenyltin as a cheaper alternative results in poor atom economy, as it typically transfers only one of its four phenyl groups efficiently under mild conditions, complicating stoichiometric control and generating poly-phenylated waste [1]. Furthermore, replacing the stannane entirely with phenylboronic acid (Suzuki coupling) requires basic conditions that routinely degrade base-sensitive pharmaceutical intermediates, making the neutral conditions of trimethyl(phenyl)tin-mediated Stille couplings irreplaceable [2].
A major industrial bottleneck in organotin chemistry is the removal of toxic tin byproducts from the final product. The byproduct of trimethyl(phenyl)tin couplings is typically trimethyltin chloride (Me3SnCl), which is highly soluble in water and can be efficiently partitioned into the aqueous phase during standard liquid-liquid extraction. In contrast, tributyltin chloride (Bu3SnCl) is highly lipophilic (water solubility ~17 mg/L) and requires extensive silica gel chromatography or fluoride-based precipitation .
| Evidence Dimension | Byproduct lipophilicity and removal method |
| Target Compound Data | Trimethyl(phenyl)tin (Yields highly water-soluble Me3SnCl, removed via simple aqueous wash) |
| Comparator Or Baseline | Tributyl(phenyl)tin (Yields lipophilic Bu3SnCl, requires chromatography or fluoride treatment) |
| Quantified Difference | Eliminates the need for specialized tin-scavenging resins or repetitive chromatography. |
| Conditions | Post-reaction liquid-liquid extraction. |
Drastically reduces downstream purification costs, solvent consumption, and API contamination risks in late-stage pharmaceutical synthesis.
In palladium-catalyzed cross-coupling reactions, the steric bulk of the alkyl ligands on the tin atom dictates the rate-limiting transmetalation step. Trimethyl(phenyl)tin exhibits substantially faster transmetalation rates compared to tributyl(phenyl)tin due to the reduced steric profile of the methyl groups [1].
| Evidence Dimension | Transmetalation kinetics / Steric hindrance |
| Target Compound Data | Trimethyl(phenyl)tin (Rapid transmetalation, minimal steric bulk) |
| Comparator Or Baseline | Tributyl(phenyl)tin (Slower transmetalation, high steric bulk) |
| Quantified Difference | Enables cross-coupling of sterically hindered electrophiles where tributylstannanes fail or require excessive heating. |
| Conditions | Pd-catalyzed Stille coupling environments. |
Enables the efficient coupling of unreactive or sterically encumbered substrates, reducing reaction times and thermal degradation risks.
In the synthesis of radiopharmaceuticals (e.g., incorporating 125I, 18F, or 211At), electrophilic destannylation is a critical step. Trimethylstannyl-arenes undergo halodestannylation significantly faster than their tributylstannyl counterparts, providing a rapid kinetic profile that is essential when working with short-lived isotopes [1].
| Evidence Dimension | Halodestannylation efficiency |
| Target Compound Data | Trimethyl(phenyl)tin derivatives (Rapid cleavage, high radiochemical yield) |
| Comparator Or Baseline | Tributyl(phenyl)tin derivatives (Slower cleavage, lower yield in short timeframes) |
| Quantified Difference | Maximizes radiochemical yield (RCY) within the short half-life window of PET/SPECT isotopes. |
| Conditions | Electrophilic radiohalogenation. |
Essential for maximizing the specific activity and yield of time-sensitive radiotracers before isotopic decay occurs.
While tetraphenyltin can act as a phenylating agent, it suffers from poor atom economy because typically only one of the four phenyl groups transfers efficiently under mild catalytic conditions. Trimethyl(phenyl)tin acts as a dedicated mono-phenyl transfer agent, as the methyl groups are non-transferable 'dummy' ligands under standard Stille conditions, ensuring predictable stoichiometry [1].
| Evidence Dimension | Transferable ligand efficiency |
| Target Compound Data | Trimethyl(phenyl)tin (100% selective transfer of the single phenyl group) |
| Comparator Or Baseline | Tetraphenyltin (Inefficient transfer of subsequent phenyl groups after the first) |
| Quantified Difference | Prevents poly-phenylated byproducts and ensures 1:1 stoichiometric predictability. |
| Conditions | Pd-catalyzed or Rh-catalyzed mono-phenylation. |
Ensures precise stoichiometric control and prevents the waste of expensive catalytic species on unreactive phenyl equivalents.
Trimethyl(phenyl)tin is the optimal choice for introducing a phenyl group into complex, base-sensitive pharmaceutical intermediates where Suzuki couplings would cause degradation. Its rapid transmetalation kinetics ensure high yields, while the water-soluble Me3SnCl byproduct streamlines downstream purification[1].
In the development of PET and SPECT imaging agents, trimethyl(phenyl)tin and its derivatives are prioritized over tributyltin analogs. The rapid electrophilic destannylation of the trimethylstannyl group allows for maximum incorporation of radiohalogens (like 18F or 125I) within their strict half-life constraints [2].
For the enantioselective phenylation of enones, trimethyl(phenyl)tin is procured as a highly effective nucleophile under neutral conditions. It avoids the basic additives required by phenylboronic acids, protecting sensitive functional groups while delivering high yields and enantiomeric excesses [3].
Acute Toxic;Environmental Hazard